2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

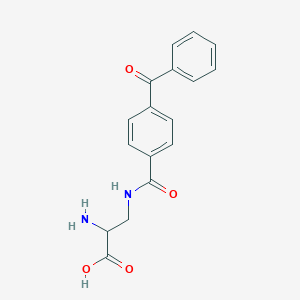

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid is a derivative of alanine, an amino acid This compound is known for its unique structure, which includes a benzoylbenzoyl group attached to the amino acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid typically involves the reaction of alanine derivatives with benzoylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoylbenzoyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoylbenzoyl derivatives.

科学的研究の応用

Organic Synthesis

2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with potential biological activities. The compound's unique functional groups facilitate reactions such as amide bond formation and nucleophilic substitutions, making it valuable for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Neuropharmacology

Recent studies have explored the potential of this compound as a neuroactive agent. Its structural similarity to amino acids suggests that it might interact with neurotransmitter receptors, particularly those involved in glutamatergic signaling pathways. Research indicates that analogs of this compound may exhibit selective agonist activity at AMPA and NMDA receptors, which are critical for synaptic transmission and plasticity in the brain .

Case Study: AMPA Receptor Activity

A study reported that derivatives of this compound demonstrated significant agonistic activity at AMPA receptors, with IC50 values indicating moderate potency compared to traditional agonists like glutamate. For instance, an analogue displayed an IC50 of 1.4 μM, suggesting its potential use in developing treatments for neurological disorders where glutamate signaling is disrupted .

Potential Therapeutic Applications

Given its pharmacological profile, this compound may be investigated for therapeutic applications in conditions such as:

- Alzheimer's Disease : Enhancing synaptic function through AMPA receptor modulation.

- Epilepsy : Offering neuroprotective effects by stabilizing excitatory neurotransmission.

- Depression : Targeting glutamatergic pathways to improve mood regulation.

Biochemical Research

The compound is also utilized in biochemical assays and proteomics research. It serves as a reference standard for evaluating the activity of other compounds in biological systems. Its role as a model compound aids researchers in understanding the interactions between amino acids and other biomolecules .

作用機序

The mechanism of action of 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzoylbenzoyl group plays a crucial role in its binding affinity and specificity .

類似化合物との比較

Similar Compounds

2-amino-3-(4-benzoylphenyl)propanoic Acid: Another alanine derivative with a similar structure but different functional groups.

2-amino-3-(4-aminophenyl)propanoic Acid: Contains an amino group instead of the benzoylbenzoyl group.

Uniqueness

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid is unique due to its benzoylbenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

生物活性

2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid (often referred to as benzophenone derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound consists of an amino acid backbone modified with a benzophenone moiety. This structural configuration is believed to contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria. Its mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antibacterial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These results demonstrate the compound's potential as a lead for developing new antibacterial agents.

Antifungal Activity

The compound has shown promising antifungal activity against various fungi, particularly dermatophytes and certain pathogenic strains.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Trichophyton rubrum | 16 µg/mL |

The antifungal mechanism is believed to involve disruption of fungal cell membranes or inhibition of ergosterol biosynthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines. It has demonstrated significant cytotoxic effects, which may be attributed to its ability to induce apoptosis in cancer cells.

Table 3: Cytotoxicity Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT1080 (Fibrosarcoma) | 16.53 ± 1.67 |

| A549 (Lung Cancer) | 17.6 ± 0.3 |

| MCF-7 (Breast Cancer) | 20.1 ± 2.0 |

These findings suggest that the compound could serve as a foundation for developing novel anticancer therapies.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Antifungal Action : It likely affects fungal cell membrane integrity or ergosterol synthesis.

- Anticancer Action : The induction of apoptosis in cancer cells could result from the activation of caspases or inhibition of survival signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive bacteria and fungi, supporting its potential use as an antimicrobial agent .

- Evaluation of Cytotoxic Effects : Research conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner, highlighting its potential as an anticancer drug .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound might interact with specific cellular targets involved in metabolism and apoptosis, warranting further exploration into its therapeutic applications .

特性

IUPAC Name |

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOKDNVTFDXBIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。